
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloromethyl group and a fluorophenyl group attached to a pyrazole ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(Chloromethyl)-3-fluorobenzaldehyde. This intermediate is then reacted with hydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization to form the pyrazole ring. Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the fluorophenyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets. The chloromethyl group can act as a reactive site for further chemical modifications or interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
- 4-(Chloromethyl)-1-methylpiperidine hydrochloride
Uniqueness
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride is unique due to the combination of the chloromethyl and fluorophenyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the fluorine atom can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H11Cl2FN2 |
|---|---|
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
4-[4-(chloromethyl)-3-fluorophenyl]-1-methylpyrazole;hydrochloride |
InChI |
InChI=1S/C11H10ClFN2.ClH/c1-15-7-10(6-14-15)8-2-3-9(5-12)11(13)4-8;/h2-4,6-7H,5H2,1H3;1H |
InChI-Schlüssel |
RFNUDPZLONPMCB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CCl)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



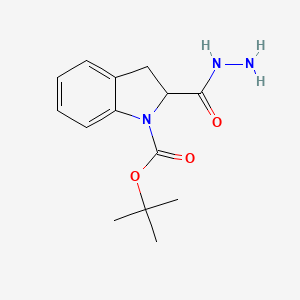
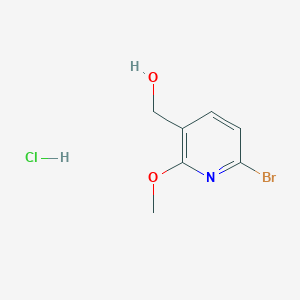

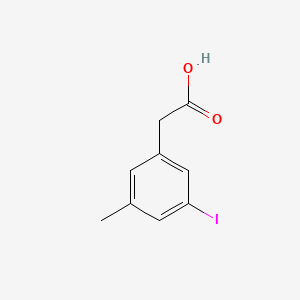
![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
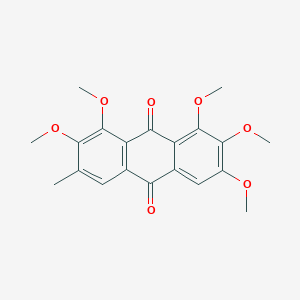
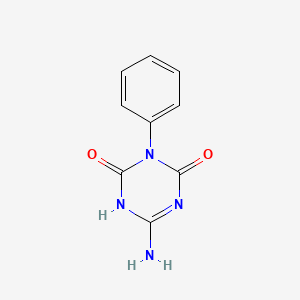

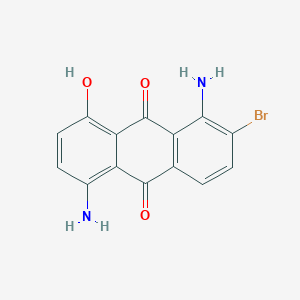
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
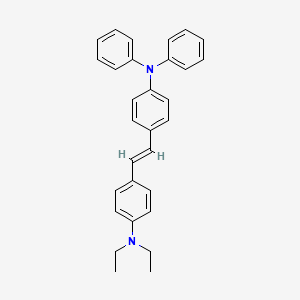
![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
